N-(2-ethylphenyl)-1,3-benzothiazol-2-amine
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Description
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a useful research compound. Its molecular formula is C15H14N2S and its molecular weight is 254.35. The purity is usually 95%.
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Mechanism of Action
Target of Action
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine is a high-affinity, high-specificity peptidomimetic ligand . It primarily targets the activated α4β1 integrin found on a variety of malignant lymphoid cell lines . The α4β1 integrin plays a crucial role in cell adhesion and migration, which are key processes in the development and progression of diseases such as cancer .
Mode of Action
The compound interacts with its target, the α4β1 integrin, by binding to the catalytic residue CYS-258 . This interaction has the potential to interfere with the integrin’s catalytic activity , leading to changes in the cell’s adhesion and migration capabilities.
Biochemical Pathways
It is known that the α4β1 integrin is involved in various signaling pathways that regulate cell adhesion and migration . By targeting this integrin, the compound could potentially disrupt these pathways and their downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to its interference with the α4β1 integrin’s function. By inhibiting this integrin, the compound could potentially disrupt cell adhesion and migration, thereby affecting the progression of diseases such as cancer .
Properties
IUPAC Name |
N-(2-ethylphenyl)-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2S/c1-2-11-7-3-4-8-12(11)16-15-17-13-9-5-6-10-14(13)18-15/h3-10H,2H2,1H3,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTKSFZEVHGWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.